Hexyl (Z)-docos-13-enoate
Description
Hexyl (Z)-docos-13-enoate (CAS: 19773-56-9) is a long-chain unsaturated ester with the molecular formula C₂₈H₅₄O₂ and an average molecular mass of 422.738 g/mol . Its structure features a 22-carbon fatty acid chain (docos-13-enoic acid) esterified to a hexanol moiety, with a (Z)-configuration double bond at the 13th carbon of the fatty acid chain.
Properties
CAS No. |
19773-56-9 |
|---|---|
Molecular Formula |
C28H54O2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
hexyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28(29)30-27-25-8-6-4-2/h13-14H,3-12,15-27H2,1-2H3/b14-13- |
InChI Key |
BTCSWCWVQVIBDB-YPKPFQOOSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCC |
Other CAS No. |
19773-56-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Other Hexyl Esters
Hexyl esters vary significantly in properties based on the fatty acid chain length and saturation. Key examples include:
Table 1: Hexyl Esters Comparison
Key Observations :
- Chain Length and Volatility: Shorter esters like hexyl acetate (C₈) are highly volatile, contributing to aromatic profiles in food products , whereas longer chains (e.g., hexyl decanoate) exhibit lower volatility and higher boiling points.
Comparison with Other Docosenoate Esters
Docosenoate esters differ in their alcohol moieties and double-bond positions:
Table 2: Docosenoate Esters Comparison
Key Observations :
- Alkyl Chain Length: Octyl (Z)-docos-13-enoate’s longer alcohol chain (C₈ vs.
- Double-Bond Complexity: The presence of two double bonds in (Z)-(Z)-docos-13-en-1-yl icos-11-enoate may improve flexibility but reduce oxidative stability compared to mono-unsaturated analogs .
Comparison with Unsaturated Esters in Natural Products
Unsaturated esters in natural matrices highlight functional differences:
Table 3: Unsaturated Esters in Natural Contexts
Key Observations :
- Position of Unsaturation: Esters with double bonds closer to the ester group (e.g., cis-3-hexenyl acetate) are more volatile and aromatic, whereas distal unsaturation (e.g., C13 in hexyl docos-13-enoate) reduces volatility .
- Biological Activity: Natural unsaturated esters often mediate ecological interactions (e.g., plant-insect communication), whereas synthetic analogs like this compound lack documented biological roles .
Research and Industrial Implications
- Market Trends: Octyl (Z)-docos-13-enoate has well-documented global consumption data, indicating established industrial demand , whereas hexyl derivatives remain underexplored commercially.
Q & A
Q. Advanced
- Isotopic labeling : Synthesize ¹³C-labeled this compound to track incorporation into lipid pools via isotope ratio MS.
- Tissue distribution studies : Administer the compound in model organisms (e.g., rodents) and quantify metabolites in plasma, liver, and adipose tissue using LC-MS/MS.
- Enzyme assays : Incubate with esterases (e.g., porcine liver esterase) to identify hydrolysis products and kinetics .
How do extraction techniques impact the recovery of this compound from plant or animal tissues?
Q. Advanced
- Solvent selection : Polar-nonpolar mixtures (e.g., hexane:isopropanol) maximize yield from lipid-rich tissues.
- Ultrasound-assisted extraction (UAE) : Enhances recovery by disrupting cell walls but may degrade heat-labile esters.
- Validation : Compare with supercritical fluid extraction (SFE) to assess technique-specific biases. Recovery rates should be reported with matrix-matched calibration curves .
What computational tools predict the physicochemical properties of this compound?
Q. Advanced
- LogP calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients, critical for bioavailability studies.
- Molecular docking : Simulate interactions with lipid-binding proteins (e.g., albumin) using AutoDock Vina.
- QSAR models : Predict toxicity endpoints (e.g., LC50) via platforms like OECD QSAR Toolbox .
How can researchers address batch-to-batch variability in this compound synthesis?
Q. Advanced
- Process analytical technology (PAT) : Implement in-line FTIR to monitor esterification progress.
- Quality-by-design (QbD) : Optimize reaction parameters (temperature, catalyst concentration) via Design of Experiments (DoE).
- Batch tracking : Use LC-UV to archive chromatograms for retrospective analysis of impurities .
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